(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Description
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Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)4-7(5-16)15(6-10)9-8(13)2-1-3-14-9/h1-3,7,16H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJDAMFILFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol , with the CAS number 2091221-46-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 229.23 g/mol . The compound features a pyrrolidine ring substituted with a difluorophenyl and an aminopyridine moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, it is hypothesized to act as an inhibitor of Heat Shock Protein 90 (HSP90), which plays a vital role in protein folding and stability in cancer cells .
2. Anticancer Properties
Studies have demonstrated that HSP90 inhibitors can induce apoptosis in cancer cells by disrupting the chaperone function of HSP90. This leads to the degradation of client proteins that are essential for tumor growth . The structural features of (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol suggest it could possess similar anticancer properties.
3. Neuropharmacological Effects
Compounds derived from aminopyridine structures have been studied for their potential neuropharmacological effects, including modulation of neurotransmitter systems. The interaction with cholinergic systems has been noted, which may indicate applications in treating neurodegenerative disorders .
Case Studies
Several studies have explored the biological activities of related compounds:
- A study on piperazine derivatives indicated their potential as acetylcholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease .
- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating how modifications can enhance potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol exhibits several key biological activities:
- Inhibition of IRAK1 and IRAK4 : The compound has been identified as a potential inhibitor of Interleukin-1 receptor-associated kinase (IRAK) pathways, which are implicated in inflammatory responses and autoimmune diseases. This suggests its utility in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Potential : Preliminary studies indicate that compounds structurally related to (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation .
- Neuroprotective Effects : Some derivatives of aminopyridine compounds have shown promise in neuroprotection, potentially beneficial for neurodegenerative diseases .
Applications in Research
The compound serves as a valuable research tool in various scientific domains:
Medicinal Chemistry
The structural characteristics of (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol make it an attractive candidate for the development of new therapeutic agents. Its ability to modulate key biological pathways can lead to the synthesis of novel drugs targeting inflammatory and autoimmune disorders.
Pharmaceutical Development
Given its potential as an IRAK inhibitor, pharmaceutical companies are exploring this compound for inclusion in drug development pipelines aimed at treating chronic inflammatory diseases .
Chemical Biology
Researchers utilize this compound to study the mechanisms of action of IRAK signaling pathways and their role in disease states. This research can inform the design of more selective inhibitors with improved efficacy and safety profiles.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
